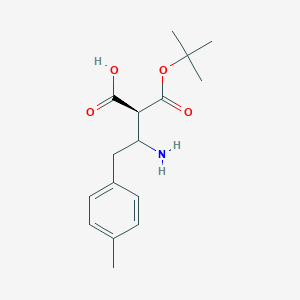![molecular formula C42H52Cl2FeN2 B14019323 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron is a coordination compound that features a phenanthroline ligand substituted with triisopropylphenyl groups and coordinated to an iron center with two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron typically involves the following steps:
Ligand Synthesis: The phenanthroline ligand is first synthesized and then substituted with triisopropylphenyl groups. This can be achieved through a series of organic reactions, including Friedel-Crafts alkylation.
Coordination to Iron: The substituted phenanthroline ligand is then reacted with an iron salt, such as iron(II) chloride, under inert atmosphere conditions to form the final coordination compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, changing its oxidation state.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out in solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products
Oxidation: Oxidized forms of the iron complex.
Reduction: Reduced forms of the iron complex.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its potential as a metallodrug due to its ability to interact with biological molecules.
Medicine: Explored for its anticancer properties and ability to act as a therapeutic agent.
Industry: Utilized in the development of new materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism by which 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron exerts its effects involves coordination chemistry principles. The iron center can interact with various substrates, facilitating chemical transformations. The phenanthroline ligand provides stability and specificity to the complex, allowing it to target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A phosphine ligand used in similar catalytic applications.
Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)phosphine: Another phosphine ligand with similar steric properties.
Uniqueness
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron is unique due to its combination of a phenanthroline ligand with bulky triisopropylphenyl groups, providing both electronic and steric effects that enhance its stability and reactivity in various chemical processes.
Properties
Molecular Formula |
C42H52Cl2FeN2 |
|---|---|
Molecular Weight |
711.6 g/mol |
IUPAC Name |
2,9-bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron |
InChI |
InChI=1S/C42H52N2.2ClH.Fe/c1-23(2)31-19-33(25(5)6)39(34(20-31)26(7)8)37-17-15-29-13-14-30-16-18-38(44-42(30)41(29)43-37)40-35(27(9)10)21-32(24(3)4)22-36(40)28(11)12;;;/h13-28H,1-12H3;2*1H;/q;;;+2/p-2 |
InChI Key |
CHBSTRGCDSRIHJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)C=C2)C(C)C.Cl[Fe]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
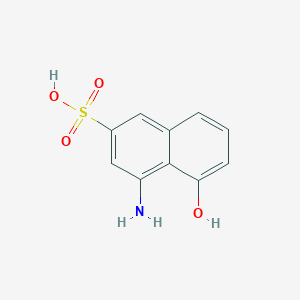
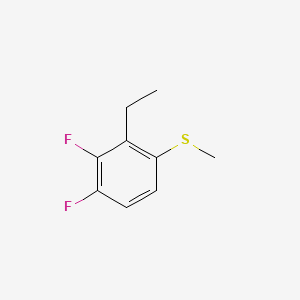
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

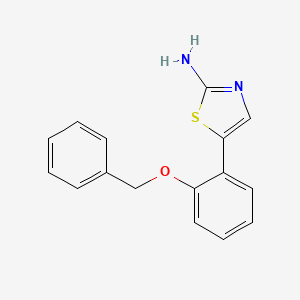
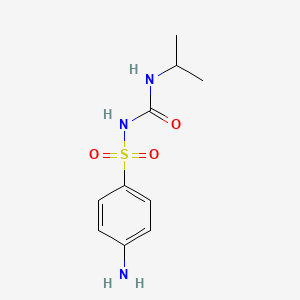
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
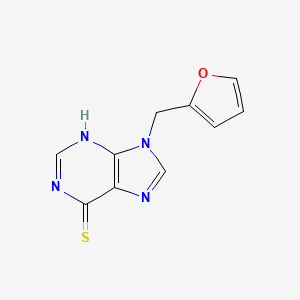

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)

